7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid 7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 105868-34-6
VCID: VC21099783
InChI: InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22)
SMILES: COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2
Molecular Formula: C18H14O10
Molecular Weight: 390.3 g/mol

7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid

CAS No.: 105868-34-6

Cat. No.: VC21099783

Molecular Formula: C18H14O10

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid - 105868-34-6

Specification

CAS No. 105868-34-6
Molecular Formula C18H14O10
Molecular Weight 390.3 g/mol
IUPAC Name 4-(5-carboxy-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carboxylic acid
Standard InChI InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22)
Standard InChI Key FOPVAOTUKGTURD-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2
Canonical SMILES COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator